Ethyl 3-Amino-N-cyano-3-oxopropanimidate
Description
Ethyl 3-Amino-N-cyano-3-oxopropanimidate is a multifunctional organic compound characterized by its ethyl ester group, cyano (-CN), amino (-NH₂), and oxo (=O) moieties. Its molecular structure enables diverse reactivity, making it valuable in multicomponent synthesis and heterocyclic chemistry. The ethyl ester group enhances solubility in organic solvents, while the cyano and amino groups act as nucleophilic or electrophilic sites in condensation reactions .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 3-amino-N-cyano-3-oxopropanimidate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(9-4-7)3-5(8)10/h2-3H2,1H3,(H2,8,10) |
InChI Key |
RYHMZPISAVNVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-N-cyano-3-oxopropanimidate typically involves the cyanoacetylation of amines. One common method is the base-catalyzed condensation of amines with ethyl cyanoacetate in an ethanolic sodium ethoxide solution . This reaction proceeds under mild conditions and yields the desired N-cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce environmental impact. For example, the direct treatment of amines with ethyl cyanoacetate at elevated temperatures (around 70°C) without the use of solvents has been reported . This method not only simplifies the process but also minimizes the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-N-cyano-3-oxopropanimidate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and oxo groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents.
Substitution Reactions: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 3-Amino-N-cyano-3-oxopropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: Its derivatives have shown potential in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-N-cyano-3-oxopropanimidate involves its interaction with specific molecular targets. The compound’s cyano group and oxo group enable it to act as a nucleophile and electrophile, respectively, facilitating its participation in various biochemical pathways. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:

Key Observations :
- Reactivity: this compound’s cyano and amino groups facilitate nucleophilic substitutions, contrasting with ethyl levulinate’s ketone-driven reactivity in esterification .
- Synthetic Utility: The compound shares similarities with ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate in multicomponent reactions, where acetylenic esters and bromopyruvate are used .
- Toxicity: Like 2-Cyano-N-[(methylamino)carbonyl]acetamide, the toxicological profile of this compound remains understudied, warranting caution in handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

